

Application Notes and Protocols: Suzuki-Miyaura Coupling with 2-Bromoquinolin-4-amine

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Compound of Interest

Compound Name: 2-Bromoquinolin-4-amine

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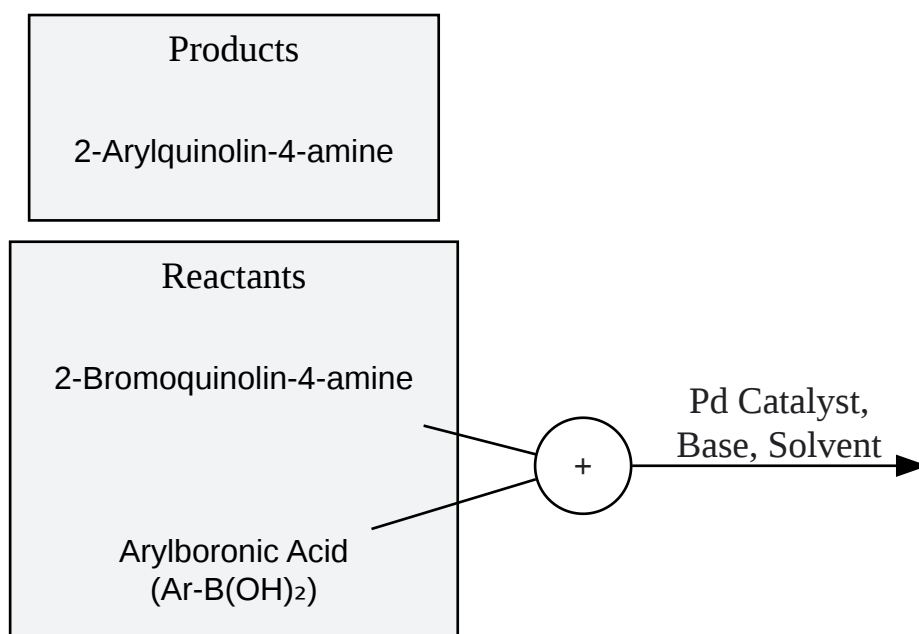
Introduction

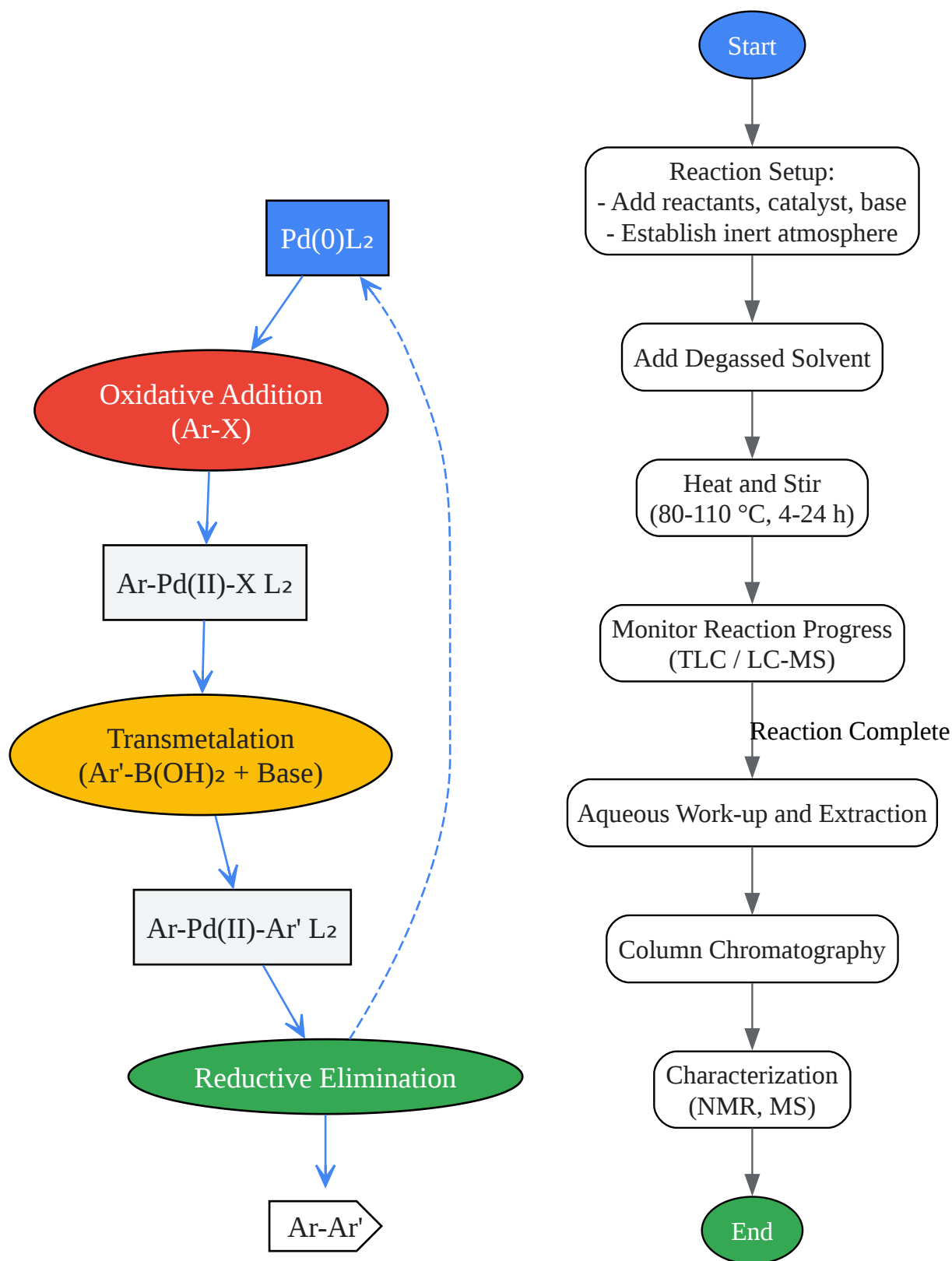
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate. In the context of medicinal chemistry and drug discovery, the quinoline scaffold is a privileged structure found in a multitude of biologically active compounds. The targeted functionalization of this scaffold is therefore of paramount importance.

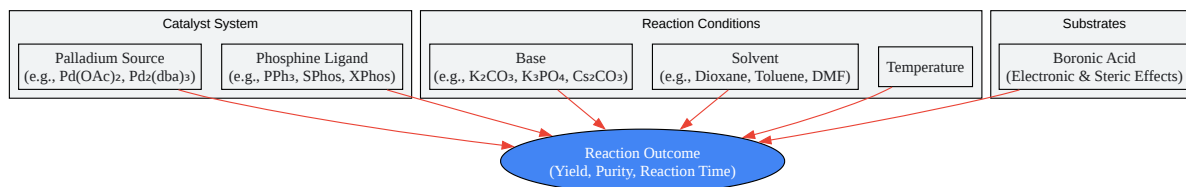
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of **2-Bromoquinolin-4-amine** with various arylboronic acids. The resulting 2-aryl-4-aminoquinoline derivatives are valuable building blocks for the synthesis of novel therapeutic agents, including kinase inhibitors and other targeted therapies. The presence of the amino group at the 4-position can present unique challenges and opportunities in terms of catalyst selection and reaction optimization, which will be addressed herein.

Reaction Scheme

The general transformation for the Suzuki-Miyaura coupling of **2-Bromoquinolin-4-amine** is depicted below:







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